

Unveiling the Solid-State Architecture of 9-Phenanthrenecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 9-Phenanthrenecarboxylic acid

Cat. No.: B1221669

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This technical guide provides a comprehensive overview of the crystal structure of **9-phenanthrenecarboxylic acid**, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its solid-state conformation and the experimental procedures used for its determination.

Crystal Structure and Molecular Geometry

The crystal structure of **9-phenanthrenecarboxylic acid** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.^[1] Key crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for **9-Phenanthrenecarboxylic Acid**

Parameter	Value
CCDC Number	129057
Empirical Formula	C ₁₅ H ₁₀ O ₂
Formula Weight	222.24
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	17.553(4)
b (Å)	5.998(2)
c (Å)	20.250(5)
β (°)	109.45(2)
Volume (Å ³)	2011.8(9)
Z	8
Density (calculated) (g/cm ³)	1.468

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 129057. [1] [2]

The molecule consists of a planar phenanthrene core with a carboxylic acid group at the 9-position. In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The dihedral angle between the plane of the phenanthrene core and the carboxylic acid group is minimal, indicating a nearly planar overall conformation.

Experimental Protocols

The determination of the crystal structure of **9-phenanthrenecarboxylic acid** involves a series of well-defined experimental steps, as outlined below.

Crystallization

Single crystals of **9-phenanthrenecarboxylic acid** suitable for X-ray diffraction were grown from a solution of the compound in an appropriate organic solvent, such as ethanol or acetone. [3] The slow evaporation of the solvent at room temperature yielded well-formed, colorless crystals.

X-ray Data Collection

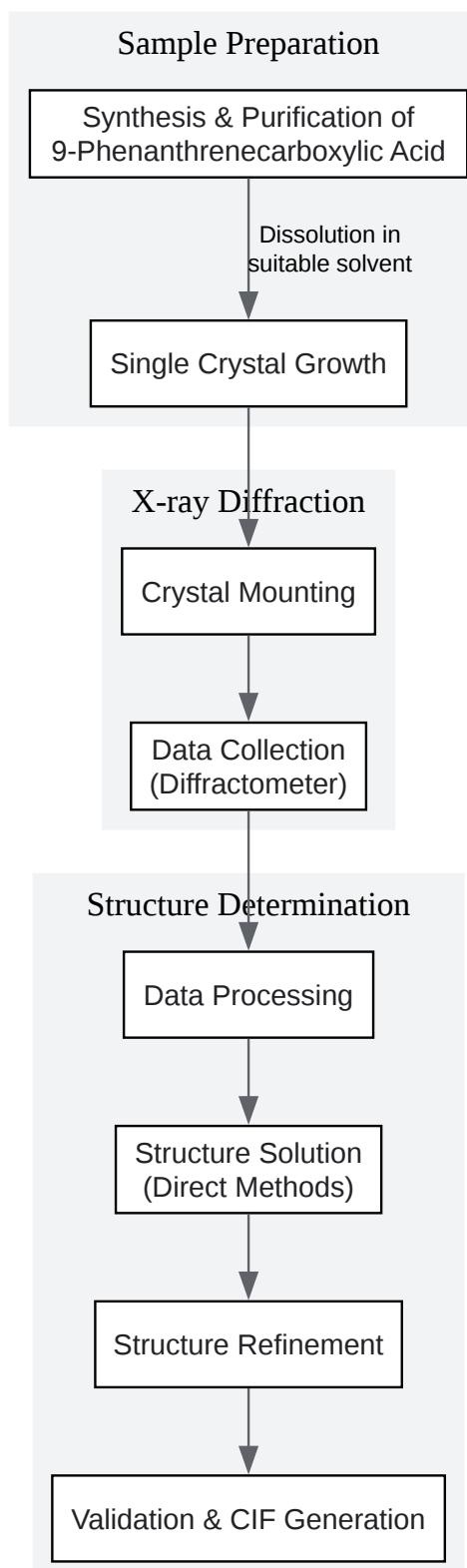
A selected single crystal was mounted on a goniometer head of a diffractometer. X-ray diffraction data were collected at a controlled temperature, typically 293 K, using monochromatic Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like **9-phenanthrenecarboxylic acid**.



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Figure 1: Experimental workflow for crystal structure determination.

Biological Context

While the primary focus of this guide is the crystal structure, it is noteworthy that phenanthrene derivatives have been investigated for various biological activities. Studies have shown that some phenanthrene compounds exhibit antimicrobial and other pharmacological properties. However, specific signaling pathways directly involving **9-phenanthrenecarboxylic acid** have not been elucidated in the reviewed literature.

Conclusion

This technical guide provides a detailed account of the crystal structure of **9-phenanthrenecarboxylic acid**, supported by crystallographic data and a clear outline of the experimental methodology. The provided workflow diagram offers a visual representation of the logical steps involved in such a study. This information is valuable for researchers in chemistry and drug development, providing a solid foundation for further investigations into the properties and applications of this compound.

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References

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